molecular formula C9H7F3O2 B6306359 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane CAS No. 773102-27-5

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane

Cat. No.: B6306359
CAS No.: 773102-27-5
M. Wt: 204.15 g/mol
InChI Key: YICCBVXVPOEKCW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a trifluorophenyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane typically involves the reaction of 2,4,6-trifluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4,6-trifluorobenzoic acid or 2,4,6-trifluoroacetophenone.

    Reduction: Formation of 2,4,6-trifluorobenzyl alcohol or 2,4,6-trifluorotoluene.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane involves its interaction with various molecular targets. The trifluorophenyl group can engage in strong interactions with biological molecules, potentially disrupting their normal function. The dioxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane can be compared with other similar compounds, such as:

    2-(2,4,6-Trifluorophenyl)-1,3-dioxane: Similar structure but with a different ring size, leading to different chemical properties and reactivity.

    2-(2,4,6-Trifluorophenyl)-1,3-dioxepane: Another analog with a larger ring, affecting its stability and interactions.

    This compound derivatives: Various derivatives with different substituents on the dioxolane ring, leading to a range of properties and applications.

The uniqueness of this compound lies in its specific combination of the trifluorophenyl group and the dioxolane ring, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICCBVXVPOEKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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